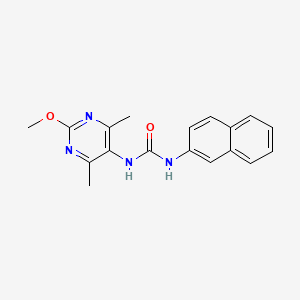

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea

Description

Properties

IUPAC Name |

1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-naphthalen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-11-16(12(2)20-18(19-11)24-3)22-17(23)21-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVGXLLTHFYBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N4O2, with a molecular weight of approximately 322.368 g/mol. Its structural characteristics contribute to its biological properties, particularly in targeting specific enzymes and receptors.

The compound exhibits various biological activities through different mechanisms:

1. Anticancer Activity:

Research indicates that derivatives of pyrimidine-based compounds, including this compound, can act as potent inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases. These receptors are often overexpressed in cancers such as bladder cancer. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting FGFR pathways .

2. Antiviral Properties:

Some studies suggest that compounds with similar structural motifs may exhibit antiviral activities. For instance, modifications in the pyrimidine ring have been associated with enhanced activity against viral infections by inhibiting viral replication mechanisms .

3. Enzyme Inhibition:

The compound has been noted for its inhibitory effects on various enzymes involved in metabolic pathways. For example, it may inhibit α-glucosidase and α-amylase activities, which are critical in carbohydrate metabolism, thus suggesting potential applications in managing diabetes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study involving RT112 bladder cancer xenografts, the compound demonstrated significant antitumor activity when administered at specific dosages. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by acting as an inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are often overexpressed in various cancers, including bladder cancer. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells by targeting FGFR pathways.

Case Study:

In a study involving RT112 bladder cancer xenografts, the compound demonstrated significant antitumor activity when administered at specific dosages. The results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .

Antiviral Properties

Compounds with structural motifs similar to 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea may exhibit antiviral activities. Modifications in the pyrimidine ring have been associated with enhanced activity against viral infections by inhibiting viral replication mechanisms.

Enzyme Inhibition

This compound has shown inhibitory effects on various enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. These enzymes are critical in managing diabetes, suggesting that the compound could have therapeutic applications in diabetes management.

Summary of Biological Activities

Chemical Reactions Analysis

Hydrolysis and Stability

-

The urea group undergoes acid- or base-catalyzed hydrolysis to form amines and CO₂ under extreme conditions (pH < 2 or > 12) .

-

Steric effects : The bulky naphthalen-2-yl group reduces hydrolysis rates compared to simpler aryl ureas .

Hydrogen Bonding and Self-Association

-

The NH groups participate in intramolecular hydrogen bonding (e.g., with pyrimidine’s methoxy group), stabilizing planar conformations .

-

Solubility modulation : Disruption of planarity via steric bulk (e.g., methyl groups) enhances solubility in nonpolar solvents .

Electrophilic Aromatic Substitution (EAS)

-

The methoxy group at position 2 directs EAS to the C-4 and C-6 methyl groups , though steric hindrance limits reactivity .

-

Nucleophilic aromatic substitution (NAS) at C-5 is suppressed due to electron-donating substituents .

Oxidation and Functionalization

-

Methyl groups at C-4 and C-6 are susceptible to oxidation (e.g., KMnO₄/H⁺) to carboxylic acids, though this disrupts the urea’s bioactivity .

-

Methoxy demethylation (e.g., BBr₃) yields a hydroxyl group but reduces electron density on the pyrimidine ring .

Electrophilic Substitution

-

Sulfonation : Occurs preferentially at the C-1 position (α to urea linkage) under fuming H₂SO₄ .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C-6 (β to urea linkage), though steric effects from the urea group reduce yields .

Reduction and Hydrogenation

-

Catalytic hydrogenation (H₂/Pd-C) partially reduces naphthalene to tetralin derivatives but degrades the urea linker .

Buchwald-Hartwig Amination

-

The pyrimidine’s methoxy group can be replaced with amines (e.g., morpholine) using Pd catalysts, though competing urea decomposition occurs .

Suzuki-Miyaura Coupling

-

Limited applicability due to the absence of halogens or boronates in the parent structure. Pre-functionalization (e.g., bromination) is required .

Thermal and Photochemical Stability

-

Thermal degradation (>200°C) produces CO₂ , NH₃ , and fragmented aromatic byproducts .

-

UV exposure induces naphthalene ring dimerization, forming binaphthyl derivatives .

Comparative Reactivity Data

Critical Analysis of Substituent Effects

-

Methoxy group (C-2 pyrimidine) :

-

Naphthalen-2-yl group :

Unsuccessful Reaction Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-Hydroxy-5-(2-thienyl)phenyl]-3-(2-naphthyl)urea

- Structure : Replaces the pyrimidine group with a 3-hydroxy-5-(thiophen-2-yl)phenyl substituent.

- Key Properties: Molecular Weight: 360.43 g/mol (vs. ~353.39 g/mol for the target compound). Bioactivity: Thiophene-containing analogs are often explored for antimicrobial or antitumor applications due to enhanced π-delocalization and hydrogen-bonding capacity .

1-(4,6-Dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea

- Structure : Features a 4,6-dimethoxypyrimidine core and a sulfonyl-tetrazole-pyrazole substituent.

- Key Properties :

- Solubility: The sulfonyl group increases hydrophilicity, contrasting with the target compound’s lipophilic methyl/methoxy-pyrimidine.

- Pharmacokinetics: Tetrazole rings are metabolically stable bioisosteres for carboxylic acids, suggesting improved oral bioavailability compared to the target compound’s naphthalene .

3-Methoxy-2-[5-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

- Structure: A pyrazoline derivative with a naphthalen-2-yl group and methoxy-phenol substituents.

- Key Properties: Biological Activity: Pyrazolines are associated with antibacterial and antitumor effects, likely due to planar geometry enabling DNA intercalation.

Research Findings and Structural Insights

- Electronic Effects : The target compound’s 2-methoxy-4,6-dimethylpyrimidine group likely enhances electron-deficient character, favoring interactions with electron-rich biological targets. In contrast, thiophene-containing analogs (e.g., Compound 2.1) exhibit redox-active behavior due to sulfur’s polarizability .

- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via acid-catalyzed condensations, suggesting that the target compound may require similar conditions for urea bridge formation .

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Alkylation of pyrimidine or naphthalene precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to generate intermediates .

- Step 2: Formation of the urea linkage via reaction between an isocyanate and an amine. For example, coupling 2-methoxy-4,6-dimethylpyrimidin-5-amine with naphthalen-2-yl isocyanate in anhydrous THF under nitrogen .

- Optimization: Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control (avoiding side reactions), and catalyst use (e.g., triethylamine for urea bond formation) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- X-ray crystallography (via SHELX or WinGX suites) resolves the 3D structure, including bond angles and intermolecular interactions .

- Spectroscopy:

- NMR (¹H/¹³C) confirms substituent positions (e.g., methoxy and methyl groups on pyrimidine).

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

- Thermal analysis (TGA/DSC) assesses stability, with decomposition temperatures often >200°C .

Q. What preliminary biological activities have been reported for this compound?

- Urea derivatives are known for enzyme inhibition (e.g., targeting inosine 5′-monophosphate dehydrogenase in pathogens) .

- The naphthalene moiety may enhance hydrophobic interactions with protein targets, while the pyrimidine ring contributes to π-stacking in active sites .

- Initial assays often include in vitro cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., methoxy vs. chloro groups on pyrimidine) and compare IC₅₀ values. For example, fluorophenyl analogs show higher potency than chlorophenyl derivatives due to electronegativity effects .

- Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Data Mining: Use PubChem BioAssay data to compare results across studies and identify outliers .

Q. What computational strategies are effective for predicting target interactions and pharmacokinetics?

- Molecular Docking: Tools like AutoDock Vina model binding poses with targets (e.g., IMP dehydrogenase). The naphthalene group often occupies hydrophobic pockets, while urea forms hydrogen bonds .

- ADMET Prediction: Software such as SwissADME estimates logP (lipophilicity) and bioavailability. The compound’s logP ~3.5 suggests moderate blood-brain barrier permeability .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to identify critical residue interactions .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

- Crystallization Issues: Low solubility in common solvents (e.g., DMSO) and polymorphism.

- Solutions:

Q. How do steric and electronic effects influence the compound’s reactivity in derivatization reactions?

- Steric Hindrance: The 2-methoxy and 4,6-dimethyl groups on pyrimidine limit accessibility for electrophilic substitution.

- Electronic Effects: Electron-donating methoxy groups activate the pyrimidine ring for nucleophilic attack at the 5-position.

- Example: Bromination at the naphthalene 1-position proceeds regioselectively under FeBr₃ catalysis due to directed C–H activation .

Methodological Tables

Q. Table 1: Comparative SAR of Urea Derivatives

Q. Table 2: Optimized Crystallization Conditions

| Solvent System | Temperature (°C) | Crystal Morphology | R-factor |

|---|---|---|---|

| DCM:MeOH (3:1) | 25 | Prismatic | 0.042 |

| EtOAc:Hexane | 4 | Plate-like | 0.056 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.